6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE 6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634483
InChI: InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
Molecular Formula: C13H11Cl2N5O4
Molecular Weight: 372.16 g/mol

6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE

CAS No.:

Cat. No.: VC13634483

Molecular Formula: C13H11Cl2N5O4

Molecular Weight: 372.16 g/mol

* For research use only. Not for human or veterinary use.

6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE -

Specification

Molecular Formula C13H11Cl2N5O4
Molecular Weight 372.16 g/mol
IUPAC Name (E)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key PJLVTVAIERNDEQ-WLHGVMLRSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C/C(=O)O)\C(=O)O
SMILES C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (CAS: 84504-69-8) is a salt formed by the reaction of the free base irsogladine (C₉H₇Cl₂N₅) with maleic acid (C₄H₄O₄). The maleate counterion improves solubility in polar solvents, facilitating pharmaceutical formulation . Key structural features include:

  • A triazine ring with amino groups at positions 2 and 4.

  • A 2,5-dichlorophenyl group at position 6.

  • A (2Z)-2-butenedioate anion linked via ionic interaction .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇Cl₂N₅·C₄H₄O₄
Molecular Weight372.16 g/mol
Melting Point183–186°C (decomposes)
SolubilitySparingly soluble in methanol; insoluble in water
Partition Coefficient1.4 (n-octanol/pH 1.2 buffer)
StabilityStable under inert atmosphere at 2–8°C

Synthesis and Manufacturing

Synthesis Pathway

The synthesis involves sequential oxidation, nitrification, and cyclization steps:

  • Oxidation of 2,5-dichlorotoluene: Reacted with potassium permanganate in pyridine to yield 2,5-dichlorobenzoic acid.

  • Nitrile Formation: Treated with sulfamic acid and urea under heat to produce 2,5-dichlorobenzonitrile.

  • Triazine Cyclization: Reacted with cyanoguanidine in ethylene glycol with potassium hydroxide catalysis at 110°C .

The maleate salt is formed by neutralizing irsogladine with maleic acid in methoxyethanol, followed by recrystallization .

Pharmacological Mechanisms

cAMP Modulation

Irsogladine maleate non-selectively inhibits phosphodiesterase (PDE) isozymes, elevating intracellular cAMP levels in gastric epithelial cells. This enhances gap junctional communication, promoting mucosal repair .

Anti-Inflammatory Effects

The compound suppresses NSAID-induced TNF-α, IL-8, and RANTES production in co-cultures of gastric epithelial cells and H. pylori. It also reduces myeloperoxidase (MPO) activity, indicating attenuated neutrophil infiltration .

Mucosal Protection

In rat models, irsogladine maleate:

  • Increases mucosal blood flow by 40% at ulcer margins.

  • Reduces ethanol-induced epithelial desquamation by 72%.

  • Inhibits reactive oxygen species (ROS) generation by 65% in human neutrophils .

Clinical Applications

Gastric Ulcer Healing

A double-blind trial (n = 322) compared irsogladine maleate (4 mg/day) against placebo after H. pylori eradication therapy:

Table 2: Ulcer Healing Rates

GroupHealing Rate (%)P-value
Irsogladine maleate83.00.0276
Placebo72.2

Subgroup analysis of eradication failures showed a 57.9% healing rate with irsogladine vs. 26.1% with placebo (P = 0.0366) .

NSAID-Induced Gastropathy

In a 2019 trial (n = 76), irsogladine maleate (2 mg twice daily) reduced endoscopic edema scores by 44% in H. pylori-negative patients using NSAIDs/aspirin (P = 0.0154). No ulcers developed in the treatment group versus two cases in the placebo cohort .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Tₘₐₓ: 1.3–1.4 hours post-oral administration.

  • Cₘₐₓ: 83.6–84.0 ng/mL for 4 mg doses.

  • Half-life: 126.7–131.1 hours, indicating slow elimination .

Bioequivalence

A crossover study (n = 20) demonstrated equivalence between film-coated and sugar-coated tablets:

Table 3: Bioequivalence Parameters

ParameterTest TabletReference Tablet
AUC₀–₅₀₄ (ng·h/mL)11,005.410,998.2
T₁/₂ (h)126.7131.1

Analytical Methods

HPLC–ESI–MS/MS Quantification

A validated method uses lamotrigine as an internal standard:

  • Column: C₁₈ (150 × 2.1 mm, 5 µm).

  • Mobile Phase: 0.1% formic acid/acetonitrile (70:30).

  • LOD: 0.1 ng/mL .

Table 4: Validation Parameters

ParameterValue
Precision (RSD%)≤4.8
Accuracy (%)93.2–100.6
Linearity (R²)0.999

Future Directions

Potential applications under investigation:

  • Colitis Prevention: Preclinical data show 50% reduction in DSS-induced colonic inflammation in mice.

  • Chemotherapy Adjuvant: Pilot studies suggest mitigation of 5-FU-induced mucositis .

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